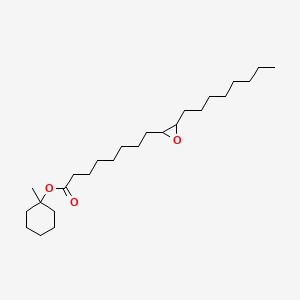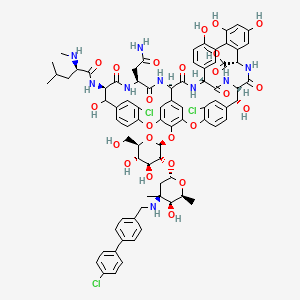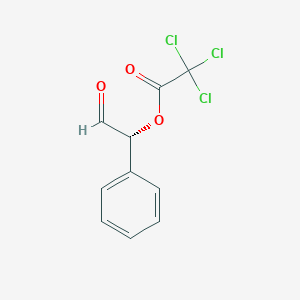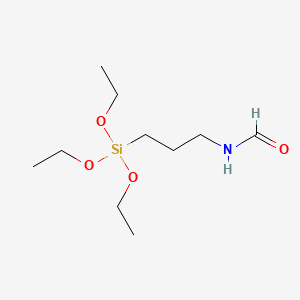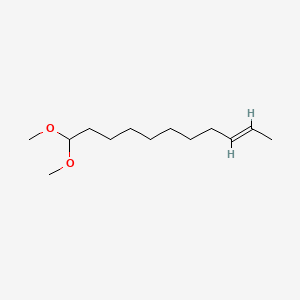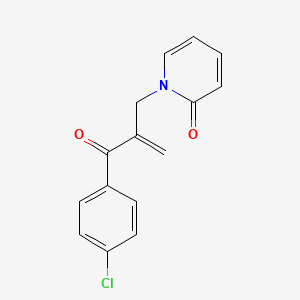![molecular formula C27H50O4 B12664119 Octadecanoic acid, 1,4-dioxaspiro[4.5]dec-2-ylmethyl ester CAS No. 223736-95-6](/img/structure/B12664119.png)
Octadecanoic acid, 1,4-dioxaspiro[4.5]dec-2-ylmethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of octadecanoic acid, 1,4-dioxaspiro[4.5]dec-2-ylmethyl ester typically involves the esterification of octadecanoic acid with 1,4-dioxaspiro[4.5]decane-2-methanol. The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated to reflux, and the water formed during the reaction is continuously removed to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Octadecanoic acid, 1,4-dioxaspiro[4.5]dec-2-ylmethyl ester can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the ester group can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various esters and amides.
Aplicaciones Científicas De Investigación
Octadecanoic acid, 1,4-dioxaspiro[4.5]dec-2-ylmethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding lipid metabolism and enzyme interactions.
Industry: Used in the production of specialty chemicals, surfactants, and lubricants.
Mecanismo De Acción
The mechanism of action of octadecanoic acid, 1,4-dioxaspiro[4.5]dec-2-ylmethyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release octadecanoic acid and 1,4-dioxaspiro[4.5]decane-2-methanol, which can then participate in various biochemical processes. The spiroacetal moiety may also interact with enzymes and receptors, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
1,6-Dioxaspiro[4.5]decane: A related spiroacetal compound with similar structural features.
2-Propenoic acid, 1,4-dioxaspiro[4.5]dec-2-ylmethyl ester: Another ester with a spiroacetal moiety, used in different chemical applications.
Uniqueness
Octadecanoic acid, 1,4-dioxaspiro[4.5]dec-2-ylmethyl ester is unique due to its combination of a long-chain fatty acid and a spiroacetal structure. This dual functionality allows it to participate in a wide range of chemical and biochemical reactions, making it a versatile compound for research and industrial applications.
Propiedades
Número CAS |
223736-95-6 |
|---|---|
Fórmula molecular |
C27H50O4 |
Peso molecular |
438.7 g/mol |
Nombre IUPAC |
1,4-dioxaspiro[4.5]decan-3-ylmethyl octadecanoate |
InChI |
InChI=1S/C27H50O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-20-26(28)29-23-25-24-30-27(31-25)21-18-16-19-22-27/h25H,2-24H2,1H3 |
Clave InChI |
BQYWSIXWGYRUSU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)OCC1COC2(O1)CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


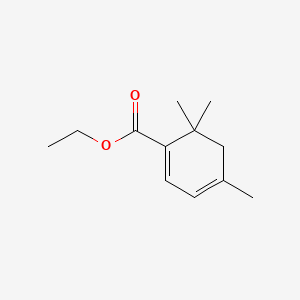
![Coceth-25 [INCI]](/img/structure/B12664055.png)



